molecular formula C9H7BrN2O B7785047 CID 225168

CID 225168

Cat. No. B7785047
M. Wt: 239.07 g/mol
InChI Key: MNYWPPKPTICBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 225168 is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 225168 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 225168 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 225168 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: 2,4-dichloro-5-nitrophenol is dissolved in ethanol and reacted with 2-amino-4-methylpyridine in the presence of sodium hydroxide to form the intermediate product., Step 2: The intermediate product is then reduced using sodium borohydride in the presence of hydrochloric acid to form the final product, CID 225168.

properties

IUPAC Name

6-bromo-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 225168

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